1-amino-2-(1,3-thiazol-2-yl)propan-2-ol
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Overview
Description
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiazole ring, an amino group, and a secondary alcohol. It is a small molecule with the chemical formula C₆H₁₀N₂OS and a molecular weight of 158.221 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method involves the esterification of thiazole carboxylic acids followed by reduction and amination . The reaction conditions often include the use of methanol and hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced thiazole derivatives, and substituted amino alcohols .
Scientific Research Applications
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is not well-defined. it is known to act as a Bronsted base, capable of accepting a proton from a donor. This property is attributed to the presence of the amino group . The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride: Similar structure but different functional groups.
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol: Contains a bromine atom instead of an amino group
Uniqueness
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of a thiazole ring, an amino group, and a secondary alcohol. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
CAS No. |
933694-28-1 |
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Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-amino-2-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H10N2OS/c1-6(9,4-7)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3 |
InChI Key |
PDTBFKPZTBHYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=NC=CS1)O |
Origin of Product |
United States |
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